

Spectroscopic Analysis of Organic Compounds: A Technical Guide

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Compound of Interest		
Compound Name:	A,6	
Cat. No.:	B221038	Get Quote

Disclaimer: The initial search for a compound specifically named "A,6" did not yield definitive spectroscopic data. This name does not correspond to a standard chemical identifier in the databases accessed. Therefore, this guide has been prepared using Ethyl Acetate (C₄H₈O₂) as an illustrative compound to demonstrate the required format for a comprehensive technical whitepaper on spectroscopic data. The methodologies and data presentation can serve as a template for researchers and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Ethyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH ₂ -CH ₃
~1.9	Singlet	3H	CH ₃ -C=O
~1.3	Triplet	3H	-O-CH ₂ -CH ₃



Data sourced from multiple chemical education websites.[1][2]

Table 2: 13C NMR Data for Ethyl Acetate

Chemical Shift (δ) ppm	Assignment
~170	C=O
~60	-O-CH₂-CH₃
~20	CH ₃ -C=O
~14	-O-CH ₂ -CH ₃

The proton-decoupled ¹³C-NMR spectrum of ethyl acetate shows four distinct singlet signals, one for each non-equivalent carbon atom.[3]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragments for Ethyl Acetate

m/z	Fragment Ion	Identity
88	[C4H8O2] ⁺	Molecular Ion (M+)
73	[C ₃ H ₅ O ₂] ⁺	[M - CH ₃] ⁺
43	[C ₂ H ₃ O] ⁺	[CH₃CO]+ (Base Peak)

The mass spectrum shows the molecular ion peak at m/z 88, with the most abundant fragment being the acylium ion at m/z 43.[1][4]

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands for Ethyl Acetate



Wavenumber (cm ⁻¹)	Intensity	Vibration
~1735-1750	Strong	C=O Stretch (Ester)
~1230-1250	Strong	C-O Stretch (Ester)
2845-2975	Medium	C-H Stretch (Alkyl)

The most characteristic absorption in the IR spectrum of ethyl acetate is the strong C=O stretch of the ester functional group.[1][5]

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR spectra were acquired on a 400 MHz spectrometer.[6]

- Sample Preparation: The sample of ethyl acetate was dissolved in deuterated chloroform (CDCl₃), which serves as a lock solvent. Tetramethylsilane (TMS) was added as an internal standard with its chemical shift defined as 0.0 ppm.[7]
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded to observe the chemical shifts, integration, and spin-spin splitting patterns of the proton nuclei.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using broadband proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[3] Data acquisition may involve an increased number of scans to achieve a sufficient signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[8]

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

• Sample Introduction: A small amount of the liquid sample was introduced into the instrument.



- Ionization: In the ionization chamber, the sample was bombarded with high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- Analysis: The resulting positively charged fragments were accelerated, separated based on their mass-to-charge ratio (m/z), and detected to generate the mass spectrum.

Infrared (IR) Spectroscopy

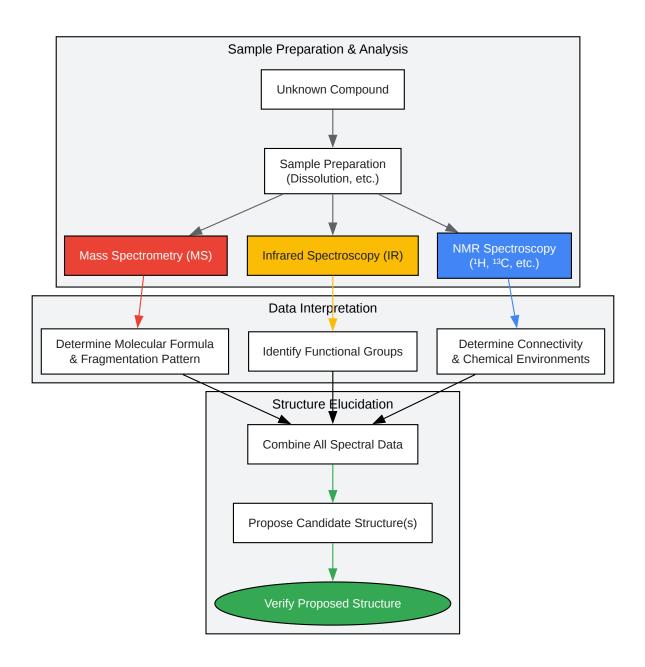
The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A thin liquid film of ethyl acetate was prepared between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the liquid sample is placed directly onto the crystal surface.
- Acquisition: The sample was irradiated with a beam of infrared light. The instrument recorded
 the frequencies at which the sample absorbed the radiation, corresponding to the vibrational
 frequencies of the chemical bonds within the molecule.[10] The resulting data is presented
 as a plot of transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of an organic compound.





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Workflow for Spectroscopic Structure Elucidation



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